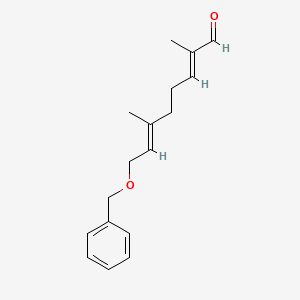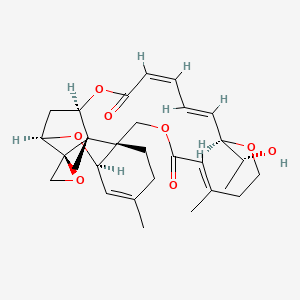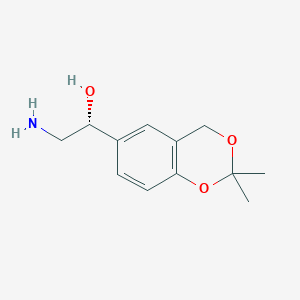
Dipivoxil d'Adéfovir 6N-hydroxyméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6N-Hydroxymethyl Adefovir Dipivoxil: is a derivative of adefovir dipivoxil, an antiviral medication primarily used to treat chronic hepatitis B. It is a nucleotide analog reverse transcriptase inhibitor that interferes with the replication of the hepatitis B virus by inhibiting the viral DNA polymerase enzyme .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6N-Hydroxymethyl Adefovir Dipivoxil is used as a model compound to study the behavior of nucleotide analogs and their interactions with enzymes and other biomolecules .
Biology: In biological research, the compound is used to investigate the mechanisms of viral replication and the development of antiviral resistance. It serves as a tool to study the effects of nucleotide analogs on viral DNA polymerase .
Medicine: Medically, 6N-Hydroxymethyl Adefovir Dipivoxil is explored for its potential in treating other viral infections beyond hepatitis B. Its efficacy and safety profile are subjects of ongoing clinical research .
Industry: In the pharmaceutical industry, the compound is used in the development of new antiviral drugs. Its unique properties make it a valuable candidate for formulating advanced therapeutic agents .
Mécanisme D'action
Target of Action
6N-Hydroxymethyl Adefovir Dipivoxil, also known as Adefovir Dipivoxil, is primarily targeted against the Hepatitis B Virus (HBV) . The compound’s primary target is the HBV DNA polymerase , an enzyme crucial for the replication of the virus .
Mode of Action
Adefovir Dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It is a prodrug of adefovir, which, in its active form (adefovir diphosphate), inhibits the HBV DNA polymerase . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound is metabolized into its active form, adefovir diphosphate, by cellular kinases . This active metabolite then inhibits the HBV DNA polymerase, disrupting the viral replication process . The exact biochemical pathways affected by this compound are complex and involve various cellular processes related to viral replication .
Pharmacokinetics
Adefovir Dipivoxil exhibits a combination of nonlinear renal and linear nonrenal elimination . The apparent bioavailability and absorption rate constant can be influenced by co-administration with other drugs . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L, exceeding the observed range of adefovir plasma maximum concentration .
Result of Action
The inhibition of HBV DNA polymerase by adefovir dipivoxil results in a significant reduction in the viral load, leading to improved histological, biochemical, and virological outcomes in patients with chronic hepatitis B . Resistance-conferring mutations can emerge in viral isolates from patients treated with adefovir dipivoxil .
Action Environment
The metabolism and excretion of adefovir dipivoxil can be significantly influenced by drugs affecting liver enzymes or renal function . Therefore, the compound’s action, efficacy, and stability can be affected by these environmental factors . Vigilant monitoring for potential interactions is necessary to optimize the safety and efficacy of adefovir dipivoxil therapy for chronic HBV patients .
Orientations Futures
Adefovir Dipivoxil is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . The correlation between structure and dynamics of such an important antiviral drug Adefovir Dipivoxil can be visualized by these types of extensive spectroscopic measurements, which will enlighten the path of inventing advanced medicine in the pharmaceutical industry, and it will also illuminate the understanding of the structure-activity relationships of antiviral drugs .
Analyse Biochimique
Biochemical Properties
6N-Hydroxymethyl Adefovir Dipivoxil, like Adefovir Dipivoxil, is expected to interact with various enzymes and proteins in the body. Once metabolized into Adefovir, it inhibits viral DNA polymerase . This interaction disrupts the replication process of the hepatitis B virus, thereby reducing its presence in the body .
Cellular Effects
6N-Hydroxymethyl Adefovir Dipivoxil, upon metabolism to Adefovir, impacts various cellular processes. It influences cell function by inhibiting the replication of the hepatitis B virus . This can lead to a decrease in viral load and potentially halt the progression of the disease .
Molecular Mechanism
The molecular mechanism of action of 6N-Hydroxymethyl Adefovir Dipivoxil involves its conversion to Adefovir, which then inhibits viral DNA polymerase . This prevents the virus from replicating its DNA, thereby disrupting its life cycle .
Temporal Effects in Laboratory Settings
Adefovir Dipivoxil has been shown to have a dose-dependent reduction of cell growth and increase in apoptosis in certain cell lines .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 6N-Hydroxymethyl Adefovir Dipivoxil in animal models. Adefovir Dipivoxil has been studied in animal models, and its effects vary with different dosages .
Metabolic Pathways
6N-Hydroxymethyl Adefovir Dipivoxil is metabolized into Adefovir, which then interacts with various enzymes in the body
Transport and Distribution
Adefovir Dipivoxil is known to be transported and distributed within cells and tissues .
Subcellular Localization
As a prodrug, it is likely to be metabolized into Adefovir in the liver before being distributed to other parts of the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6N-Hydroxymethyl Adefovir Dipivoxil involves multiple steps, starting from the base compound adefovirThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired site .
Industrial Production Methods: Industrial production of 6N-Hydroxymethyl Adefovir Dipivoxil may involve the use of advanced techniques such as nanostructured lipid carriers to enhance the bioavailability and stability of the compound. These methods ensure efficient delivery and prolonged shelf life of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6N-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can yield various derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Tenofovir Disoproxil Fumarate: Another nucleotide analog used to treat hepatitis B and HIV infections.
Entecavir: A nucleoside analog with a similar mechanism of action, used to treat hepatitis B.
Uniqueness: 6N-Hydroxymethyl Adefovir Dipivoxil is unique due to its specific modification at the 6th position, which enhances its antiviral activity and stability. Compared to other similar compounds, it offers a distinct profile in terms of bioavailability and resistance development .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 6N-Hydroxymethyl Adefovir Dipivoxil involves the conversion of Adefovir Dipivoxil to 6N-Hydroxymethyl Adefovir Dipivoxil through a series of chemical reactions.", "Starting Materials": [ "Adefovir Dipivoxil", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanesulfonic acid", "Diisopropylethylamine", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Water" ], "Reaction": [ "Adefovir Dipivoxil is dissolved in methanol and treated with sodium hydroxide to form the corresponding sodium salt.", "Hydrogen peroxide is added to the solution to oxidize the methyl group to a hydroxymethyl group.", "The reaction mixture is then acidified with acetic acid to form 6N-Hydroxymethyl Adefovir.", "The product is then treated with methanesulfonic acid and diisopropylethylamine to form the dipivoxil ester.", "Triethylamine is added to the reaction mixture to neutralize the acid.", "The product is then purified by column chromatography using chloroform and methanol as eluents.", "The final product, 6N-Hydroxymethyl Adefovir Dipivoxil, is obtained as a white solid by precipitation from water." ] } | |
Numéro CAS |
323201-04-3 |
Formule moléculaire |
C₂₁H₃₄N₅O₉P |
Poids moléculaire |
531.5 |
Synonymes |
Adefovir Dipivoxil N6-Hydroxymethyl Impurity; Adefovir Dipivoxil Impurity I; 2,2-Dimethylpropanoic Acid [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






